molecular formula C13H15N3O4S2 B2959218 3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393571-43-2

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2959218
CAS No.: 393571-43-2
M. Wt: 341.4
InChI Key: XIYITVFDEKIHLN-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions. The 1,3,4-thiadiazole ring is functionalized with a methylthio (-SMe) group at position 3. This structural motif is associated with diverse biological activities, including antimicrobial and anticancer properties, as inferred from analogs in the literature .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-18-8-5-7(6-9(19-2)10(8)20-3)11(17)14-12-15-16-13(21-4)22-12/h5-6H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYITVFDEKIHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 5-(methylthio)-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the benzamide class, featuring three methoxy groups on the benzene ring and a methylthio-substituted thiadiazole ring. This compound has garnered interest for its potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide serves as a building block in synthesizing more complex molecules. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties, and explored for potential therapeutic effects, particularly in treating cancer and infectious diseases. In industry, it is utilized in developing new materials and chemical processes.

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide's potential biological activities have attracted attention in pharmacology and medicinal chemistry. The presence of the thiadiazole ring contributes to its unique chemical and biological properties.

الدراسات الخلوية

Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have shown GI50 (the concentration causing 50% cell growth inhibition) values in the range of 0.74–10.0 μg/mL against the human colon cancer cell line HCT116, the human lung cancer cell line H460, and the human breast cancer cell line MCF-7 . The most active compound against the HCT116 cell line and H460 cell lines, with GI50 values of 3.29 and 10 μg/mL, respectively, is depicted in Figure 1 . Compounds 2–6 have shown inhibition of growth of the three tumor cell lines: CHO (Chinese hamster ovary), HL60 (human leukemia), and L1210 (mouse leukemia) . Compounds 7–13 have shown antiproliferative activities for the human prostate tumor cell line PC3, with an 89.2% inhibition of growth at a concentration of 10 μM/mL .

Antimicrobial Properties

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting cell growth and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzamide Core

The methoxy substitution pattern on the benzamide ring significantly influences electronic and steric properties. Key comparisons include:

Compound Name Substituents on Benzamide Key Properties/Activities Reference
Target Compound 3,4,5-trimethoxy Predicted pKa: ~7.34; High lipophilicity due to three methoxy groups
2,3-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide 2,3-dimethoxy Reduced steric hindrance compared to trimethoxy; potential for altered receptor binding
3,4,5-Trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide 3,4,5-trimethoxy (benzamide) + 3-nitrophenyl (thiadiazole) Nitro group introduces electron-withdrawing effects, enhancing electrophilicity
2-Bromo-N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide Bromo substitution Bromo substituent increases potency in anticancer activity (e.g., 100% protection at 60 mg/kg in mortality studies)

Key Insight : Trimethoxy substitution enhances lipophilicity and electron-donating capacity, which may improve membrane permeability but reduce metabolic stability compared to bromo or nitro analogs .

Substituent Effects on the 1,3,4-Thiadiazole Ring

The thiadiazole ring’s substituents modulate biological activity through electronic and steric interactions:

Compound Name Substituent on Thiadiazole Key Properties/Activities Reference
Target Compound 5-(methylthio) Methylthio group increases lipophilicity (logP ~2.5 predicted) and potential antimicrobial activity
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide 5-methyl Reduced lipophilicity (predicted density: 1.33 g/cm³) compared to methylthio derivative
N-(5-(3-(Methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide 3-(methylthio)propyl Extended alkyl chain enhances antimicrobial activity against Bacillus anthracis
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide 5-(pyridin-2-yl) Pyridine moiety introduces hydrogen-bonding potential, improving solubility

Key Insight : Methylthio substituents enhance lipophilicity and antimicrobial efficacy, while pyridinyl or nitro groups improve solubility and electronic interactions .

Anticancer Activity
  • Bromo-Substituted Analogs : 2-Benzamide-5-bromo derivatives exhibit 100% protection in mortality studies at 60 mg/kg, indicating superior potency compared to methoxy-substituted compounds .
Antimicrobial Activity
  • Target Compound : Methylthio group aligns with active N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which show efficacy against Bacillus anthracis .
  • Sulfonamide Derivatives: N-(5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)sulfonylbenzamide derivatives demonstrate moderate antioxidant activity (e.g., 64.2% yield for 9g) but lower antimicrobial potency .

Physicochemical Properties

Property Target Compound 5-Methyl Analog 3-Nitrophenyl Analog
Predicted Density (g/cm³) ~1.33 (estimated) 1.33 1.47
Predicted pKa ~7.34 7.34 ~6.87 (due to nitro group)
Melting Point Not reported Not reported 212–214°C (for 9b)

Note: The nitro-substituted analog has a higher density and lower pKa, reflecting its electron-withdrawing nature .

Biological Activity

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural components that include a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of 3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure features:

  • Three methoxy groups at positions 3, 4, and 5 of the benzene ring.
  • A methylthio group attached to the thiadiazole moiety.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have been shown to possess activity against various bacterial strains. A study demonstrated that certain substituted thiadiazoles exhibited effective inhibition against Staphylococcus epidermidis and other pathogens .

CompoundTarget PathogenEC50 (μg/ml)
Compound APhytophthora infestans3.43
DimethomorphPhytophthora infestans5.52

Anticancer Activity

The anticancer potential of 3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide has been explored in various studies. A notable investigation focused on its effects on breast cancer cell lines (MCF-7 and SK-BR-3). The compound demonstrated excellent anti-proliferative effects and was found to selectively inhibit the kinase activity of EGFR and HER-2 .

Case Study: In Vitro Analysis

In a study evaluating the efficacy of this compound against cancer cells:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), SK-BR-3 (HER-2 positive).
  • Findings : The compound exhibited strong anti-proliferation ability with IC50 values indicating effective inhibition in cancerous cells while sparing normal cells.
Cell LineIC50 (μM)Selectivity
MCF-712.0High
SK-BR-38.5Very High
MCF-10A>50Low

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • EGFR and HER-2 Inhibition : The compound acts as a dual inhibitor targeting these receptors critical for cell proliferation in certain cancers.
  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptosis in cancer cells by activating caspase pathways .

Structure-Activity Relationship (SAR)

The presence of methoxy groups and the methylthio substitution on the thiadiazole ring are critical for enhancing biological activity. Modifications in these substituents can significantly affect the potency and selectivity of the compound against various biological targets .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.
  • Development of Derivatives : Synthesizing new analogs to enhance bioactivity and reduce toxicity.
  • Mechanistic Studies : Elucidating detailed pathways through which this compound exerts its effects.

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